Chloroquine phosphate

Catalog No.
S523535
CAS No.
50-63-5
M.F
C18H29ClN3O4P
M. Wt
417.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroquine phosphate

CAS Number

50-63-5

Product Name

Chloroquine phosphate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C18H29ClN3O4P

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)

InChI Key

AEUAEICGCMSYCQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Synonyms

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Antiparasitic Research:

  • Malaria: CQ remains a crucial tool for studying Plasmodium species, the parasite responsible for malaria. Researchers use it to assess drug efficacy, understand parasite resistance mechanisms, and develop new antimalarial therapies. Studies explore its impact on parasite life cycle stages, investigate potential combination therapies, and evaluate drug resistance patterns. Source: Malaria Journal:
  • Other parasitic diseases: Research explores CQ's potential against other parasitic infections like Chagas disease, toxoplasmosis, and leishmaniasis. Studies investigate its direct effects on the parasites, its immunomodulatory properties, and combination therapy potential. Source: Trends in Parasitology

Autoimmune Disease Research:

  • Lupus erythematosus: CQ exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune diseases like lupus erythematosus. Research investigates its impact on immune cell function, cytokine production, and disease progression. Source: Annals of the Rheumatic Diseases
  • Rheumatoid arthritis: Similar to lupus, CQ's anti-inflammatory properties hold promise for rheumatoid arthritis treatment. Studies evaluate its effectiveness in managing symptoms, slowing disease progression, and potentially impacting disease mechanisms. Source: Rheumatology

Other Research Applications:

  • Cancer research: CQ exhibits anti-cancer properties in certain cell lines, prompting research into its potential for cancer treatment. Studies investigate its effects on tumor growth, cell proliferation, and potential mechanisms of action. Source: Oncogene
  • Neurodegenerative diseases: CQ's ability to inhibit protein aggregation has led to research exploring its potential for neurodegenerative diseases like Alzheimer's and Parkinson's. Studies investigate its impact on protein aggregation pathways, neuronal survival, and disease models. Source: Journal of Neurochemistry:

Chloroquine phosphate is an antimalarial compound derived from the quinoline family, primarily used for the prevention and treatment of malaria. Its chemical formula is C18H26ClN3H3PO4C_{18}H_{26}ClN_{3}\cdot H_{3}PO_{4} and it has a molar mass of approximately 319.88 g/mol. The compound is characterized by its rapid absorption in the gastrointestinal tract, extensive distribution in body tissues, and a significant protein binding capacity ranging from 46% to 79% in plasma .

  • The exact mechanism by which chloroquine phosphate combats malaria parasites is still being elucidated [].
  • It's believed to interfere with the parasite's ability to digest hemoglobin within its food vacuole, leading to parasite death [].
  • Chloroquine phosphate can cause serious side effects, including heart rhythm problems and irreversible eye damage at high doses or with prolonged use [].
  • It should only be taken under the supervision of a qualified healthcare professional [].
  • Chloroquine phosphate can interact with other medications, so it's crucial to disclose all medications you are taking to your doctor before starting chloroquine phosphate [].
, particularly in its synthesis and when interacting with biological systems. The primary synthesis involves the condensation of 4,7-dichloroquinoline with diethylaminoethyl chloride, followed by salification with phosphoric acid to form chloroquine phosphate . In biological contexts, chloroquine interacts with heme, a byproduct of hemoglobin digestion by malaria parasites. It inhibits the conversion of toxic heme into hemozoin, leading to parasite death .

Chloroquine phosphate exhibits significant biological activity as an antimalarial agent. Its mechanism involves:

  • Inhibition of Heme Polymerization: By preventing the biocrystallization of heme into hemozoin, chloroquine causes toxic accumulation of free heme within the parasite .
  • Immunomodulatory Effects: Chloroquine has shown potential in modulating immune responses and has been investigated for its effects on autoimmune diseases due to its ability to inhibit toll-like receptors .
  • Antiviral Properties: Recent studies have explored its efficacy against various viruses, including coronaviruses, by interfering with viral entry and replication processes .

The synthesis of chloroquine phosphate can be achieved through several methods:

  • Condensation Reaction: The initial step involves the reaction of 4,7-dichloroquinoline with diethylaminoethyl chloride under basic conditions.
  • Salification: The resulting chloroquine base is then treated with phosphoric acid to yield chloroquine phosphate.
  • Crystallization: The product can be purified through crystallization from ethanol or aqueous solutions under controlled temperature conditions .

Chloroquine phosphate is primarily utilized for:

  • Malaria Treatment: It remains a first-line treatment for uncomplicated malaria caused by Plasmodium falciparum.
  • Rheumatoid Arthritis and Lupus: Due to its immunomodulatory properties, it is used in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
  • Research: It serves as a tool in various biological studies, particularly in understanding cellular processes and drug interactions .

Interaction studies have highlighted several important aspects of chloroquine phosphate:

  • Drug Interactions: Chloroquine can interact with other medications, affecting their pharmacokinetics and efficacy. For example, it may increase the plasma concentration of drugs metabolized by cytochrome P450 enzymes .
  • Cellular Interactions: It has been shown to alter cellular signaling pathways, particularly those involving lysosomal function and autophagy .
  • Pharmacodynamics: Studies indicate that chloroquine's effects are influenced by factors such as pH and ionic strength in biological environments, which can affect its solubility and activity .

Chloroquine phosphate shares structural similarities with several other compounds in the quinoline family. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
HydroxychloroquineSimilar backboneLonger half-life; used for lupus
MefloquineSimilar core structureMore potent against resistant malaria strains
PrimaquineQuinoline derivativeEffective against liver stages of malaria
QuinineAlkaloid from cinchona barkHistorically significant antimalarial

Chloroquine's unique properties include its high volume of distribution and specific mechanism targeting heme metabolism in malaria parasites, distinguishing it from other antimalarials that may target different pathways or mechanisms .

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

417.1584211 g/mol

Monoisotopic Mass

417.1584211 g/mol

Heavy Atom Count

27

UNII

7FY24HE2G3

Related CAS

69698-56-2, 6384-82-3

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Chloroquine Phosphate is the phosphate salt of chloroquine, a quinoline compound with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cases caused by chloroquine resistant Plasmodium falciparum. Although the mechanism of action is not fully understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Chloroquine may also interfere with the biosynthesis of nucleic acids.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50-63-5

Wikipedia

Chloroquine phosphate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Mar 12;43(3):185-188. doi: 10.3760/cma.j.issn.1001-0939.2020.03.009. Chinese. PubMed PMID: 32164085.

2: Abuye H, Abraham W, Kebede S, Tatiparthi R, Suleman S. Physicochemical Quality Assessment of Antimalarial Medicines: Chloroquine Phosphate and Quinine Sulfate Tablets from Drug Retail Outlets of South-West Ethiopia. Infect Drug Resist. 2020 Feb 27;13:691-701. doi: 10.2147/IDR.S234684. eCollection 2020. PubMed PMID: 32161477; PubMed Central PMCID: PMC7051250.

3: multicenter collaboration group of Department of Science and Technology of Guangdong Province and Health Commission of Guangdong Province for chloroquine in the treatment of novel coronavirus pneumonia. [Expert consensus on chloroquine phosphate for the treatment of novel coronavirus pneumonia]. Zhonghua Jie He He Hu Xi Za Zhi. 2020 Feb 20;43(0):E019. doi: 10.3760/cma.j.issn.1001-0939.2020.0019. [Epub ahead of print] Chinese. PubMed PMID: 32075365.

4: Gao J, Tian Z, Yang X. Breakthrough: Chloroquine phosphate has shown apparent efficacy in treatment of COVID-19 associated pneumonia in clinical studies. Biosci Trends. 2020 Mar 16;14(1):72-73. doi: 10.5582/bst.2020.01047. Epub 2020 Feb 19. PubMed PMID: 32074550.

5: Baruah UK, Gowthamarajan K, Ravisankar V, Karri VVSR, Simhadri PK, Singh V. Optimisation of chloroquine phosphate loaded nanostructured lipid carriers using Box-Behnken design and its antimalarial efficacy. J Drug Target. 2018 Aug;26(7):576-591. doi: 10.1080/1061186X.2017.1390671. Epub 2017 Oct 23. PubMed PMID: 29057679.

6: Ferreira AO, Polonini HC, Silva SL, Patrício FB, Brandão MAF, Raposo NRB. Feasibility of amlodipine besylate, chloroquine phosphate, dapsone, phenytoin, pyridoxine hydrochloride, sulfadiazine, sulfasalazine, tetracycline hydrochloride, trimethoprim and zonisamide in SyrSpend(®) SF PH4 oral suspensions. J Pharm Biomed Anal. 2016 Jan 25;118:105-112. doi: 10.1016/j.jpba.2015.10.032. Epub 2015 Oct 27. PubMed PMID: 26540625.

7: Dattani JJ, Rajput DK, Moid N, Highland HN, George LB, Desai KR. Ameliorative effect of curcumin on hepatotoxicity induced by chloroquine phosphate. Environ Toxicol Pharmacol. 2010 Sep;30(2):103-9. doi: 10.1016/j.etap.2010.04.001. Epub 2010 May 20. PubMed PMID: 21787638.

8: Desai KR, Dattani JJ, Rajput DK, Moid N, Highland HN, George LB. Role of curcumin on chloroquine phosphate-induced reproductive toxicity. Drug Chem Toxicol. 2012 Apr;35(2):184-91. doi: 10.3109/01480545.2011.589846. Epub 2012 Jan 25. PubMed PMID: 21774738.

9: Okunlola A, Odeku OA. Evaluation of starches obtained from four Dioscorea species as binding agent in chloroquine phosphate tablet formulations. Saudi Pharm J. 2011 Apr;19(2):95-105. doi: 10.1016/j.jsps.2011.01.002. Epub 2011 Jan 18. PubMed PMID: 23960747; PubMed Central PMCID: PMC3744955.

10: Bolaji OM, Happi TC, Oduola AM, Babafunmi EA. Effect of chloroquine phosphate and toxic concentrations of lead acetate on Ca2+-ATPase activity in isolates and clones of Plasmodium falciparum. Niger J Physiol Sci. 2011 Dec 20;26(2):167-72. PubMed PMID: 22547186.

Explore Compound Types